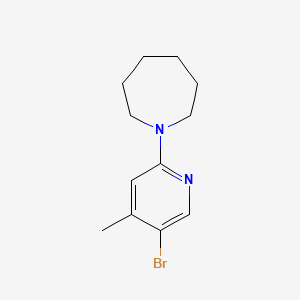

![molecular formula C11H19N3 B1527906 2-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]ピペリジン CAS No. 1248910-92-0](/img/structure/B1527906.png)

2-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]ピペリジン

説明

The compound “2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” is a derivative of pyrazole, a basic heterocyclic organic compound with the molecular formula C3H4N2 . Pyrazole derivatives have been the subject of much research due to their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Synthesis Analysis

While specific synthesis methods for “2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” were not found, a related compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine”, was synthesized from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .

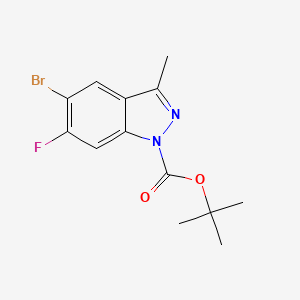

Molecular Structure Analysis

The molecular structure of a similar compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine”, was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

科学的研究の応用

“2-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]ピペリジン”の用途に関する包括的な分析:

抗リーシュマニア活性と抗マラリア活性

ピラゾール含有化合物は、強力な抗リーシュマニア活性と抗マラリア活性で知られています。 “2-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]ピペリジン”は、これらの化合物と構造的に類似しているため、リーシュマニア症やマラリアの治療および予防に役立つ可能性があります .

抗炎症作用

ピラゾールコアは、FDAによって承認されているいくつかの抗炎症薬に含まれています。 この化合物は、炎症を軽減する効果について調査することができ、新しい抗炎症薬につながる可能性があります .

鎮痛効果

ピラゾール誘導体は、鎮痛作用を示すことが示されています。 “2-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]ピペリジン”の研究により、新しい鎮痛薬が発見される可能性があります .

抗腫瘍活性

一部のピラゾール化合物は、抗腫瘍活性を示します。 この化合物の癌細胞との相互作用を調査することで、新しい癌治療法につながる可能性があります .

抗菌作用

ピラゾール化合物は、抗菌作用を含む幅広い生物活性を示すことから、この化合物は、新しい抗菌剤の開発の基礎として役立つ可能性があります .

神経保護作用

ピラゾールは、神経保護作用と関連付けられており、“2-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]ピペリジン”は、神経変性疾患の治療に役立つ可能性があります .

抗糖尿病の可能性

ピラゾールは、抗糖尿病薬に含まれていることから、この化合物は、さらなる薬理学的調査を通じて、糖尿病の管理に使用される可能性があります .

抗けいれん用途

ピラゾール誘導体の抗けいれん特性に関する研究により、“2-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]ピペリジン”を主要成分とする新しいてんかん発作の治療法の開発につながる可能性があります .

作用機序

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with biological targets involved in these diseases, such as the Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine might interact with its targets in a similar manner, leading to changes in the biological function of the targets.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may affect pathways related to these diseases.

Result of Action

Related compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine may have similar effects.

実験室実験の利点と制限

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine has a variety of advantages and limitations for lab experiments. One of the main advantages of using 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine is its versatility; it can be used in a variety of synthetic reactions, making it an ideal starting material for a wide range of experiments. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine is relatively inexpensive and readily available, making it a cost-effective choice for lab experiments. However, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine can be difficult to work with, as it can react with a variety of compounds and can be sensitive to reaction conditions.

将来の方向性

There are a variety of potential future directions for 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine. One potential direction is the development of novel drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes. Another potential direction is the development of novel materials, such as polymers, nanomaterials, and composites. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine could be used to develop novel synthetic reactions, such as the development of new catalysts or the synthesis of novel compounds. Finally, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine could be used to develop new methods for organic synthesis, such as the use of alternative reaction conditions or the use of new catalysts.

特性

IUPAC Name |

2-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9-7-10(2)14(13-9)8-11-5-3-4-6-12-11/h7,11-12H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEUMBYEBAKUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

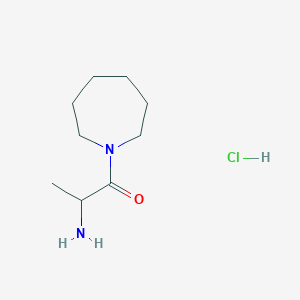

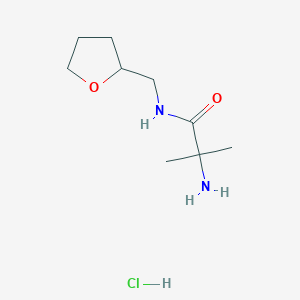

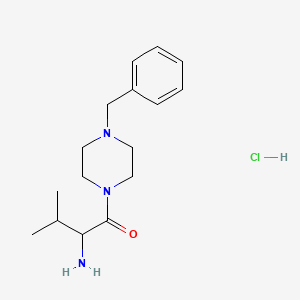

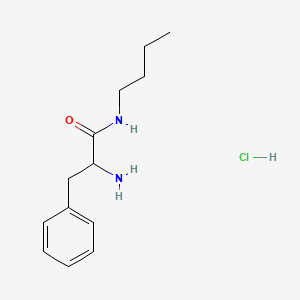

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

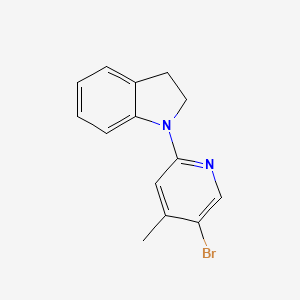

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B1527825.png)

![2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1527829.png)

![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)